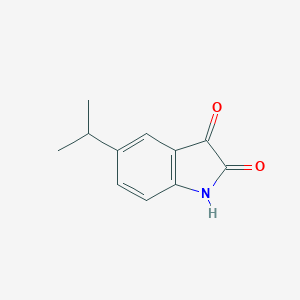

5-Isopropyl-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNQRSQKXQFHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343450 | |

| Record name | 5-Isopropyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150560-58-0 | |

| Record name | 5-Isopropyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Isopropyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1H-indole-2,3-dione, also known as 5-isopropylisatin, is a substituted derivative of the versatile heterocyclic scaffold, isatin. This technical guide provides a comprehensive overview of its chemical properties, including synthesis, reactivity, and spectral characterization. The strategic placement of the isopropyl group at the C-5 position of the indole ring influences its electronic properties and, consequently, its chemical behavior and potential biological activity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery by providing detailed experimental protocols, in-depth discussions on its chemical reactivity, and a thorough compilation of its physicochemical and spectral data.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in the scientific community due to their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The isatin core is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of more complex heterocyclic systems. The chemical reactivity of isatin is characterized by the presence of two carbonyl groups at the C-2 and C-3 positions and an active N-H proton, offering multiple sites for chemical modification.

The introduction of an isopropyl group at the 5-position of the isatin ring is of particular interest. The electron-donating nature of the isopropyl group can modulate the reactivity of the carbonyl groups and the aromatic ring, potentially leading to derivatives with enhanced or novel biological profiles. This guide will delve into the specific chemical properties of this compound, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Chemical Synthesis

The synthesis of this compound can be achieved through well-established methods for the preparation of substituted isatins, primarily the Sandmeyer and Stolle syntheses.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins from anilines. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Reaction Scheme:

Introduction: The Significance of the Isatin Scaffold and the Rationale for 5-Isopropylisatin

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Isopropylisatin

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for the diverse and potent biological activities exhibited by its derivatives.[1][2] From anticonvulsant and antiviral to antimicrobial and anticancer properties, the isatin core serves as a versatile template for drug design.[1][2][3] The strategic modification of the isatin ring, particularly at the C-5 position, has been a fruitful avenue for modulating pharmacological activity and physicochemical properties.

This guide focuses on the comprehensive physicochemical characterization of a specific analog, 5-isopropylisatin. The introduction of an isopropyl group—a small, lipophilic, and branched alkyl substituent—at the 5-position is a deliberate design choice aimed at exploring its impact on solubility, crystal packing, and ultimately, biological target engagement. Understanding the fundamental physicochemical characteristics of this molecule is a non-negotiable prerequisite for any advanced research, from initial screening to formulation development. This document provides the foundational data and methodologies essential for researchers, scientists, and drug development professionals working with this or structurally related compounds.

Part 1: Synthesis and Structural Elucidation

The identity and purity of a compound are the bedrock of reliable scientific investigation. This section outlines a validated synthetic approach to 5-isopropylisatin and the suite of spectroscopic techniques required for its unambiguous structural confirmation.

Proposed Synthetic Pathway

While a direct synthesis for 5-isopropylisatin is not extensively documented, a reliable route can be extrapolated from established methods for analogous 5-substituted isatins, such as the Sandmeyer isatin synthesis. The proposed workflow begins with the commercially available 4-isopropylaniline.

Caption: Proposed two-step synthesis of 5-isopropylisatin.

The causality behind this choice is its high efficiency and adaptability. The initial reaction forms an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the final isatin ring structure. This method is well-precedented for a variety of anilines substituted with electron-donating alkyl groups.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a triad of spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[4] For 5-isopropylisatin, specific resonances are expected in both ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data for 5-Isopropylisatin (Predicted values are based on known data for 5-methylisatin and general substituent effects of isopropyl groups)[5]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | (Predicted) | |||

| -CH(CH₃ )₂ | ~1.25 | Doublet | 6H | Methyls of isopropyl |

| -CH (CH₃)₂ | ~3.00 | Septet | 1H | Methine of isopropyl |

| H-6 | ~6.90 | Doublet | 1H | Aromatic proton |

| H-7 | ~7.50 | Doublet | 1H | Aromatic proton |

| H-4 | ~7.55 | Singlet | 1H | Aromatic proton |

| N-H | ~11.0 | Broad Singlet | 1H | Indole amine |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbon | (Predicted) | |||

| -CH(C H₃)₂ | ~23.5 | Methyls of isopropyl | ||

| -C H(CH₃)₂ | ~34.0 | Methine of isopropyl | ||

| C-7 | ~112.0 | Aromatic carbon | ||

| C-4 | ~118.0 | Aromatic carbon | ||

| C-6 | ~125.0 | Aromatic carbon | ||

| C-7a | ~138.0 | Aromatic carbon (bridgehead) | ||

| C-5 | ~148.0 | Aromatic carbon (ipso) | ||

| C-3a | ~150.0 | Aromatic carbon (bridgehead) | ||

| C-2 (C=O) | ~159.0 | Amide carbonyl | ||

| C-3 (C=O) | ~184.0 | Ketone carbonyl |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the purified 5-isopropylisatin.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[4][6]

-

Filtration: To ensure spectral quality by removing particulate matter which can degrade magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer.[6] The experiment involves three key stages:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

-

Shimming: The magnetic field is homogenized across the sample volume to maximize spectral resolution, resulting in sharp, well-defined peaks.[6]

-

Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[7][8]

-

IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups, as different covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[9][10][11][12]

Predicted Characteristic IR Absorptions for 5-Isopropylisatin

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H | 3300 - 3100 | Medium, Broad | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |

| C-H (Aliphatic) | 2970 - 2870 | Medium-Strong | Stretch |

| C=O (Amide, C2) | ~1745 | Strong | Stretch |

| C=O (Ketone, C3) | ~1730 | Strong | Stretch |

| C=C (Aromatic) | 1610 - 1450 | Medium-Strong | Stretch |

The presence of two distinct carbonyl peaks and a broad N-H stretch are hallmark indicators of the isatin core. The aliphatic C-H stretches confirm the presence of the isopropyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small, powdered amount of the dry, solid 5-isopropylisatin directly onto the crystal surface (e.g., diamond) of the ATR accessory.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the spectrum. The IR beam penetrates a short distance into the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded. This technique requires minimal sample preparation and is non-destructive.[13]

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition and molecular weight with high precision.[14][15][16][17]

For 5-isopropylisatin (C₁₁H₁₁NO₂), the expected exact mass can be calculated:

-

(11 x 12.0000) + (11 x 1.0078) + (1 x 14.0031) + (2 x 15.9949) = 189.07898 u

High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 190.0863, confirming the elemental formula.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer. Here, a high voltage is applied, creating a fine spray of charged droplets.

-

Ionization & Analysis: The solvent evaporates, and the analyte molecules become charged ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their mass-to-charge ratio to generate the mass spectrum.

Part 2: Core Physicochemical Properties

With the structure confirmed, the next logical step is to quantify the core physicochemical properties that govern the molecule's behavior in various environments.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[18] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[18]

Experimental Protocol: Capillary Melting Point Method

-

Sample Loading: Finely powder the dry sample. Tap the open end of a capillary tube into the powder to collect a small amount of material.[19]

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm for an accurate reading.[19][20]

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.[19]

-

Perform a rapid initial heating to determine an approximate melting point.[18]

-

Allow the apparatus to cool, then perform a second, careful determination. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[19]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Solubility Profiling

Solubility is a cornerstone property in drug development, influencing everything from reaction conditions to bioavailability. A systematic approach is required to understand a compound's behavior in various solvent systems.[21]

Caption: Decision workflow for systematic solubility testing.

Experimental Protocol: Qualitative Solubility Determination

This protocol systematically classifies the compound based on its solubility in a series of solvents.[22][23]

-

Initial Test: In a small test tube, add ~20-30 mg of 5-isopropylisatin.

-

Solvent Addition: Add ~1 mL of the test solvent (e.g., water) in portions, vortexing or shaking vigorously after each addition.[23][24]

-

Observation: Observe if the compound dissolves completely.

-

Systematic Testing:

-

Water: First, test solubility in water. The presence of polar carbonyl and N-H groups might impart slight solubility, but the aromatic ring and isopropyl group suggest it will be largely insoluble.

-

Aqueous Base (5% NaOH): If insoluble in water, test in 5% NaOH. The N-H proton of the isatin ring is weakly acidic and may be deprotonated by a strong base, forming a soluble sodium salt.

-

Aqueous Acid (5% HCl): If insoluble in the above, test in 5% HCl. Isatin lacks a basic functional group, so it is expected to be insoluble.[22]

-

Organic Solvents: Test solubility in a range of organic solvents to assess its behavior in non-aqueous environments, such as Dichloromethane (DCM), Methanol (MeOH), and Hexane. The isopropyl group is expected to enhance solubility in less polar solvents compared to unsubstituted isatin.

-

Quantitative Solubility Data Summary (Predicted)

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Sparingly Soluble | H-bond donors/acceptors present, but offset by lipophilic core. |

| Hexane | Nonpolar | Sparingly Soluble | Isopropyl group increases lipophilicity, but polar core limits solubility. |

| Dichloromethane (DCM) | Polar, Aprotic | Soluble | Good balance for the molecule's mixed polarity. |

| Methanol (MeOH) | Polar, Protic | Soluble | "Like dissolves like" principle; capable of H-bonding.[21] |

| 5% NaOH (aq) | Basic | Soluble | Deprotonation of the acidic N-H proton forms a soluble salt.[23] |

| 5% HCl (aq) | Acidic | Insoluble | No basic functional group to protonate.[23] |

Crystal Structure Analysis (Prospective)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This analysis would provide invaluable insights into the molecule's conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern its crystal packing.[25][26]

Methodology for Crystallographic Analysis

-

Crystal Growth: High-quality single crystals must be grown. This is typically achieved by slow evaporation of a saturated solution of 5-isopropylisatin in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, revealing the positions of the atoms. This model is then refined to best fit the experimental data.

-

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the intermolecular interactions within the crystal lattice, providing a "fingerprint" of how the molecules pack together.[25]

Conclusion

This guide establishes a comprehensive framework for the synthesis and detailed physicochemical characterization of 5-isopropylisatin. The outlined protocols for structural elucidation via NMR, IR, and MS, combined with the methodologies for determining melting point and solubility, provide the essential data package required for any subsequent research. This foundational knowledge is critical for interpreting biological activity, guiding further structural modifications, and developing viable formulations. By adhering to these rigorous, self-validating experimental systems, researchers can ensure the integrity and reproducibility of their work, paving the way for the successful advancement of 5-isopropylisatin in the drug discovery pipeline.

References

- Mass Spectrometry analysis of Small molecules. (2013-02-07).

- Kind, T. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.

- Small molecule analysis using MS. Bioanalysis Zone.

- Melting point determination. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Kirsanov, D. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International.

- Small Molecule Identification with Mass Spectrometry. Select Science.

- Melting Point Determination Procedure. (2025-08-20). Chemistry LibreTexts.

- How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). ResearchGate.

- Measuring the Melting Point. (2023-05-08). Westlab Canada.

- Melting point determination. SSERC.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- experiment (1) determination of melting points. (2021-09-19).

- How To Prepare And Run An NMR Sample. (2025-07-24). alwsci.

- Yalkowsky, S. H. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. PMC - NIH.

- NMR Spectroscopy. (n.d.). MSU chemistry.

- NMR Sample Preparation. (n.d.).

- Stepbystep procedure for NMR data acquisition. (n.d.).

- Infrared Spectroscopy. (2017-02-28). ACS Reagent Chemicals.

- Basic NMR Concepts. (n.d.).

- da Silva, J. F., Garden, S. J., & Pinto, A. C. (n.d.). Biological activities of isatin and its derivatives. PubMed.

- IR Spectroscopy Tutorial. (n.d.). Organic Chemistry at CU Boulder.

- Infrared Spectroscopy. (2022-04-16). Chemistry LibreTexts.

- Analytical Chemistry – Infrared (IR) Spectroscopy. (2015-02-05). Compound Interest.

- Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. SciSpace.

- Infrared (IR) spectroscopy. Jack Westin.

- Biological activities of isatin and its derivatives. (2025-08-09). ResearchGate.

- Wang, L., et al. (n.d.). Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. PubMed Central.

- Galiullina, A. R., et al. (n.d.). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones.

- A survey on the characterization and biological activity of isatin derivatives. ResearchGate.

- Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. (2025-08-06). ResearchGate.

- (PDF) Synthesis, characterization and in vitro antimicrobial activity of some novel 5-substituted Schiff and Mannich base of isatin derivatives. ResearchGate.

- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (n.d.). MDPI.

- 5-Methylisatin(608-05-9) 1H NMR spectrum. ChemicalBook.

- INFRARED SPECTROSCOPY (IR). (n.d.).

- Crystal structure and Hirshfeld surface analysis of isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (n.d.). PMC - NIH.

- (PDF) Crystal structure of (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide. ResearchGate.

- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate.

- IR Spectroscopy. ChemTalk.

- Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. (n.d.).

- Infrared Spectroscopy – Theory and Practice. Fiveable.

- Table of Characteristic IR Absorptions. (n.d.).

Sources

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. 5-Methylisatin(608-05-9) 1H NMR [m.chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. jackwestin.com [jackwestin.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uab.edu [uab.edu]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioanalysis-zone.com [bioanalysis-zone.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. researchgate.net [researchgate.net]

- 25. Crystal structure and Hirshfeld surface analysis of isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Isopropyl-1H-indole-2,3-dione (CAS Number: 150560-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1H-indole-2,3-dione, a member of the versatile isatin family of heterocyclic compounds, represents a significant scaffold in medicinal chemistry. Isatin and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, purification, and analytical characterization. While specific biological data for this particular analog is limited in publicly available literature, this document will also explore the well-established biological potential of the broader isatin class and detail its documented use as a key intermediate in the synthesis of more complex molecules.

Introduction: The Isatin Scaffold - A Privileged Structure in Drug Discovery

Isatin (1H-indole-2,3-dione) is a naturally occurring compound first isolated in 1841.[1] Its unique structural features, including a fused aromatic and a five-membered heterocyclic ring containing two carbonyl groups, make it a highly reactive and versatile building block in organic synthesis.[2] The isatin core is present in a multitude of natural products and has been extensively utilized by medicinal chemists to generate a vast library of derivatives with diverse biological activities.[3][4]

The pharmacological significance of isatin derivatives is well-documented, with compounds exhibiting activities such as:

-

Anticancer: Isatin-based compounds have been shown to inhibit various kinases and interfere with cell cycle progression.[5][6]

-

Antimicrobial: Many isatin derivatives display potent activity against a range of bacterial and fungal pathogens.[4]

-

Antiviral: The isatin scaffold has been a foundation for the development of agents targeting viral replication.[7]

-

Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory effects.[8]

-

Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including monoamine oxidases and α-glucosidase.[9][10]

This compound, with its isopropyl substitution at the 5-position of the indole ring, is a specific analog within this important class. While it is commercially available, detailed academic studies on its synthesis and biological properties are not widely published.[11] However, its utility as a synthetic intermediate is noted in patent literature, highlighting its importance in the construction of more complex pharmacologically active molecules.[12]

Synthesis of this compound

The synthesis of 5-substituted isatins is most commonly achieved through the Sandmeyer isatin synthesis.[13] This classical method involves the reaction of a corresponding 4-substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions.

Theoretical Synthetic Pathway: The Sandmeyer Approach

The synthesis of this compound would logically proceed from 4-isopropylaniline, following the general principles of the Sandmeyer synthesis. The causality behind this experimental choice lies in the reliability and broad applicability of this reaction for a wide range of substituted anilines.

Diagram of the Sandmeyer Synthesis for this compound

Caption: Proposed Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Based on established procedures for the Sandmeyer synthesis of substituted isatins, the following protocol is proposed for the preparation of this compound.[13][14]

Step 1: Synthesis of N-(4-isopropylphenyl)-2-oxo-2-(hydroxyimino)acetamide

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-isopropylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (8.5 mL) and water (250 mL).

-

Reagent Addition: In a separate beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in water (250 mL). Heat this solution to 40-50 °C.

-

Condensation Reaction: Add the warm chloral hydrate/hydroxylamine solution to the stirred solution of 4-isopropylaniline hydrochloride. Heat the reaction mixture to boiling and maintain reflux for 1-2 hours. The isonitrosoacetanilide intermediate should precipitate out upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Dry the solid in a desiccator.

Step 2: Cyclization to this compound

-

Acid Treatment: Cautiously add the dried N-(4-isopropylphenyl)-2-oxo-2-(hydroxyimino)acetamide (0.1 mol) in small portions to concentrated sulfuric acid (150 mL) pre-heated to 60-70 °C in a large beaker, while stirring. The temperature of the mixture should not exceed 80 °C.

-

Reaction Progression: After the addition is complete, continue stirring for an additional 10-15 minutes.

-

Product Precipitation: Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. The this compound will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.

Analytical Characterization

| Property | Description |

| Appearance | Expected to be a crystalline solid, likely with a color ranging from yellow to orange-red. |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Purity (Typical) | Commercial sources indicate a purity of ≥95%. |

| Storage | Store in a cool, dry place, protected from light. A refrigerator is recommended for long-term storage. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The NH proton of the indole ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons, the aromatic carbons of the indole ring, and the carbons of the isopropyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and lactam carbonyl groups, typically in the region of 1700-1750 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Documented Application in Synthesis

A key documented application of this compound is as a precursor in the synthesis of 5-isopropylanthranilic acid.[12] This transformation highlights its utility as a chemical building block.

Synthetic Protocol: Oxidation to 5-Isopropylanthranilic Acid

The following protocol is adapted from the patent literature.[12]

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (21.1 mmol) in 1N sodium hydroxide (15 mL) at 5 °C.

-

Oxidation: Slowly add 30% hydrogen peroxide (6 mL) to the solution.

-

Reaction: Stir the mixture for 3 hours at room temperature.

-

Work-up: Pour the reaction mixture into water and acidify to precipitate the product.

-

Isolation: Filter the precipitate to obtain 5-isopropylanthranilic acid.

Diagram of the Oxidative Ring Opening

Caption: Synthesis of 5-isopropylanthranilic acid from this compound.

Potential Biological Significance and Future Directions

While direct biological studies on this compound are scarce, the extensive research on isatin derivatives provides a strong rationale for its potential pharmacological relevance. The introduction of a lipophilic isopropyl group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Future research on this compound could explore:

-

In vitro screening: Evaluating its activity against a panel of cancer cell lines, microbial strains, and relevant enzymes.

-

Derivative synthesis: Using the C3-carbonyl group as a reactive handle to synthesize a library of Schiff bases, hydrazones, or spiro-derivatives for further biological evaluation.

-

Computational studies: Employing molecular docking to predict potential biological targets.

Conclusion

This compound is a valuable member of the isatin family of compounds. While detailed characterization and biological activity data are not extensively published, established synthetic methodologies, particularly the Sandmeyer synthesis, provide a reliable route for its preparation. Its documented use as a synthetic intermediate underscores its importance as a building block in medicinal chemistry. The broad and potent biological activities of the isatin scaffold suggest that this compound and its future derivatives hold significant promise for further investigation in drug discovery and development.

References

- P.C. Chem India. Laboratory Speciality Chemicals | Products. [Link]

- US Patent US5872115A, "2-ureido-benzamide deriv

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324.

- Gassman, P. G., & Cue, B. W., Jr. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344–1348.

- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089–1098.

- Aziz, T., Haq, F., Iqbal, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).

- Kalisiak, J., Ralph, E. C., & Cashman, J. R. (2012). Synthesis of Substituted Isatins.

- A review on isatin and its biological activities. (2024). Asian Journal of Pharmaceutical Research and Development, 12(5), 1470.

- Sun, J., Liu, Y., Zhang, R., et al. (2022). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. Molecules, 27(15), 4785.

- Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 75-90.

- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242.

- Stollé, R. (1913). Über eine neue Methode zur Darstellung von N-substituierten Isatinen. Berichte der deutschen chemischen Gesellschaft, 46(3), 3915–3916.

- SynArchive. Stollé Synthesis. [Link]

- Kumar, S., Nair, A. S., Abdelgawad, M. A., & Mathew, B. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(19), 16244–16259.

- Solangi, M., Kanwal, et al. (2022). Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies. Archiv der Pharmazie, 355(5), 2100465.

- Gassman Is

- Kumar, A., Singh, P., & Kumar, S. (2020). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 82(5), 896-900.

- ResearchGate. (2021).

- Kiran, Y., Nagaraju, B., et al. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia, 71(2), 435–446.

- da Costa, M. O., et al. (2025). In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates. Chemistry & Biodiversity, e202401031.

- Yamini, et al. (2023). A Review on Pharmacological Attributes of Isatin. International Journal of Pharmaceutical and Phytopharmacological Research, 26(4), 455-477.

- Gomaa, M. A.-M., & Hassan, D. K. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(2), 272.

- Pandeya, S. N., et al. (2010). Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry, 22(3), 1665-1669.

- Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. Indian Journal of Pharmaceutical Sciences, 64(3), 259-263.

- In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review. (2022). Anticancer Agents in Medicinal Chemistry, 22(10), 1883-1896.

- Al-Wabli, R. I., et al. (2024). A survey of isatin hybrids and their biological properties. Medicinal Chemistry Research, 33(6), 1-36.

- Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 75-90.

- Gupta, A., & Sharma, M. (2013). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Journal of Saudi Chemical Society, 17(1), 101-106.

- Singh, U. P., & Bhat, H. R. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 7(66), 41695-41727.

- Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(5), 656-679.

- Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. Journal of Chemical and Pharmaceutical Research, 7(3), 776-779.

- Al-Said, M. S., et al. (2020). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 25(19), 4531.

- Witulski, B., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(14), 4646.

- de la Torre, B. G., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Biochemical Pharmacology, 222, 116059.

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2024). ACS Omega.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 6. In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Isatin - Wikipedia [en.wikipedia.org]

- 14. journals.irapa.org [journals.irapa.org]

synthesis of 5-isopropyl-1H-indole-2,3-dione

An In-depth Technical Guide to the Synthesis of 5-isopropyl-1H-indole-2,3-dione

Introduction

This compound, also known as 5-isopropylisatin, is a valuable heterocyclic compound belonging to the isatin family. Isatins are recognized for their broad spectrum of biological activities, including antiviral, and anticonvulsant properties, making them significant scaffolds in medicinal chemistry and drug development. The isopropyl substituent at the 5-position can modulate the molecule's lipophilicity and steric profile, potentially influencing its biological target interactions. This guide provides a detailed, research-grade protocol for the , grounded in established chemical principles and supported by practical insights for researchers in the field.

Strategic Approach to Synthesis: The Sandmeyer Isatin Synthesis

For the preparation of this compound, the Sandmeyer isatin synthesis is a reliable and well-documented method. This classical approach offers a straightforward pathway from commercially available anilines. The selection of this method is based on its robustness, scalability, and the predictable nature of its reaction intermediates. The overall strategy involves two key transformations:

-

Formation of an Isonitrosoacetanilide Intermediate: This step involves the reaction of the corresponding aniline (4-isopropylaniline) with chloral hydrate and hydroxylamine.

-

Acid-Catalyzed Cyclization: The purified isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding the desired isatin.

Detailed Reaction Mechanism

The Sandmeyer synthesis of 5-isopropylisatin proceeds through a well-characterized mechanism. Initially, 4-isopropylaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product, this compound.

Experimental Protocol

This protocol details the via the Sandmeyer methodology.

Part 1: Synthesis of 2-(hydroxyimino)-N-(4-isopropylphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

Reagent Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-isopropylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (8.3 mL) and water (250 mL).

-

Reaction Setup: To this solution, add a solution of chloral hydrate (0.11 mol) in water (50 mL). Subsequently, add a solution of hydroxylamine hydrochloride (0.33 mol) in water (100 mL).

-

Reaction Execution: Heat the resulting mixture to boiling and maintain a gentle reflux for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Part 2: Synthesis of this compound (Cyclization)

-

Reaction Setup: In a beaker, carefully add concentrated sulfuric acid (60 mL) and heat it to 60-70°C on a water bath.

-

Addition of Intermediate: To the pre-heated sulfuric acid, add the dried 2-(hydroxyimino)-N-(4-isopropylphenyl)acetamide (0.05 mol) in small portions, ensuring the temperature does not exceed 80°C.

-

Reaction Execution: After the addition is complete, continue stirring the mixture at 70-80°C for an additional 10-15 minutes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g). The resulting precipitate is the crude 5-isopropylisatin.

-

Purification: Collect the solid by vacuum filtration, wash it extensively with cold water until the washings are neutral to litmus paper, and then dry it completely. For higher purity, the product can be recrystallized from glacial acetic acid or an ethanol/water mixture.

Characterization Data

The successful should be confirmed by a suite of analytical techniques. The expected data is summarized below.

| Property | Expected Value |

| Appearance | Orange to red crystalline solid |

| Melting Point | 134-136 °C |

| ¹H NMR (CDCl₃, δ) | 1.25 (d, 6H, 2xCH₃), 2.95 (sept, 1H, CH), 6.85-7.50 (m, 3H, Ar-H), 8.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ) | 24.0, 34.0, 112.0, 118.0, 125.0, 138.0, 148.0, 150.0, 160.0, 184.0 |

| IR (KBr, cm⁻¹) | 3250-3150 (N-H), 1750-1730 (C=O), 1620-1600 (C=C) |

| Mass Spec (m/z) | [M]⁺ expected at 189.08 |

Troubleshooting and Safety Considerations

-

Incomplete Cyclization: If the yield of the final product is low, ensure the sulfuric acid is of high concentration and the reaction temperature is adequately maintained.

-

Safety: Concentrated acids (hydrochloric and sulfuric) are highly corrosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with chloral hydrate should also be performed in a fume hood due to potential volatile byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the Sandmeyer synthesis of 5-isopropylisatin.

References

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

- Medvedeva, N. I., et al. (2022). Synthesis and antiviral activity of new derivatives of 5-substituted isatins. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242. [Link]

- Pardakhty, A., et al. (2007). An efficient and new protocol for the synthesis of isatins. ARKIVOC, 2007(13), 133-140. [Link]

The Synthesis of 5-isopropylisatin: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Isatin Scaffold and the 5-isopropyl Moiety

Isatin (1H-indole-2,3-dione) and its derivatives represent a highly privileged scaffold in medicinal chemistry and drug development.[1][2] The unique structural features of the isatin core, including a fused aromatic ring system and reactive carbonyl groups, have led to its incorporation into a wide array of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating this biological activity.

This technical guide focuses on the synthesis of a specific derivative, 5-isopropylisatin. The introduction of an isopropyl group at the 5-position of the isatin ring can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. Understanding the efficient and reliable synthesis of this compound is therefore of great interest to researchers in drug discovery and organic synthesis.

This guide provides an in-depth exploration of the primary synthetic pathways to 5-isopropylisatin, with a particular focus on the widely utilized Sandmeyer isatin synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer a comparative analysis of alternative synthetic strategies.

The Primary Synthetic Route: Sandmeyer Isatin Synthesis

The Sandmeyer isatin synthesis is a classical and robust method for the preparation of isatins from anilines.[1][3] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin core. For the synthesis of 5-isopropylisatin, the readily available starting material is 4-isopropylaniline.[4]

Conceptual Workflow of the Sandmeyer Synthesis of 5-isopropylisatin

Caption: Mechanism of the Sandmeyer isatin synthesis.

Detailed Experimental Protocol for the Sandmeyer Synthesis of 5-isopropylisatin

This protocol is adapted from the general procedure for the synthesis of 5-substituted isatins. [5][6][7] Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide

-

Reagent Preparation: In a suitable reaction vessel, dissolve chloral hydrate (1.2 eq.) and sodium sulfate (10 eq.) in water.

-

Addition of Aniline: To this solution, add a solution of 4-isopropylaniline (1.0 eq.) in water containing a stoichiometric amount of hydrochloric acid.

-

Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 eq.) in water to the reaction mixture.

-

Reaction: Heat the mixture to reflux for a short period (typically 5-10 minutes). The isonitrosoacetanilide intermediate will precipitate out of the solution upon cooling.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 5-Isopropylisatin

-

Acidic Cyclization: Carefully add the dried 2-(hydroxyimino)-N-(4-isopropylphenyl)acetamide in small portions to pre-heated concentrated sulfuric acid (typically at 60-70°C).

-

Reaction Control: Maintain the temperature of the reaction mixture and stir until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Pour the reaction mixture onto crushed ice, which will cause the 5-isopropylisatin to precipitate.

-

Purification: Collect the crude product by filtration, wash with water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5-isopropylisatin.

| Parameter | Value/Condition | Source |

| Starting Material | 4-Isopropylaniline | [4] |

| Key Reagents | Chloral hydrate, Hydroxylamine HCl, Conc. H₂SO₄ | [3] |

| Intermediate | 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide | [8] |

| Cyclization Temp. | 60-80 °C | [5][7] |

| Typical Yield | 51-68% (overall for 5-substituted isatins) | [5][6] |

Alternative Synthetic Pathways to 5-substituted Isatins

While the Sandmeyer synthesis is the most common route, other methods have been developed for the synthesis of isatins. These can be valuable alternatives depending on the availability of starting materials and the desired substitution pattern.

Martinet Isatin Synthesis

The Martinet synthesis involves the reaction of an aniline with an oxomalonate ester or its hydrate in the presence of an acid to form a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which is then oxidatively decarboxylated to the isatin. [9][10] Causality behind Experimental Choices: This method is particularly useful when the corresponding aniline is readily available and can tolerate the acidic conditions. The choice of the oxomalonate ester can influence the reaction rate and yield.

Caption: The Martinet synthesis pathway to 5-isopropylisatin.

Stolle Isatin Synthesis

The Stolle synthesis is another prominent alternative that involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid (e.g., AlCl₃ or BF₃) to yield the isatin. [10][11][12][13] Causality behind Experimental Choices: The Stolle synthesis is often favored for the preparation of N-substituted isatins. The choice of the Lewis acid is critical and can significantly impact the efficiency of the cyclization step.

Caption: The Stolle synthesis pathway to 5-isopropylisatin.

Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins through the formation of a 3-methylthio-2-oxindole intermediate from an aniline, which is then oxidized to the corresponding isatin. [14][15][16][17] Causality behind Experimental Choices: This method can be advantageous when dealing with anilines that are sensitive to the harsh conditions of the Sandmeyer or Stolle syntheses. The oxidative step requires careful control to achieve a good yield.

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. 4-isopropylaniline | Leading Bulk Suppliers - Chemical Bull [chemicalbull.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- | 68701-52-0 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A general method for the synthesis of isatins (1977) | Paul G. Gassman | 80 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of 5-Isopropylisatin: A Technical Guide for Drug Discovery Professionals

Executive Summary

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Strategic modifications of the isatin core have yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Substitution at the C-5 position of the isatin ring has been consistently identified as a key determinant of biological efficacy.[3][4] This technical guide provides a comprehensive, in-depth analysis of the pharmacological profile of 5-isopropylisatin, a specific derivative for which direct experimental data is emerging. By integrating established structure-activity relationships (SAR) of related 5-substituted isatins with predictive computational modeling, this document offers researchers and drug development professionals a foundational understanding of its therapeutic potential and a roadmap for future investigation. While much of the profile is built on logical extrapolation from closely related analogues, it provides a robust framework for initiating targeted research into this promising compound.

Introduction to 5-Isopropylisatin: Chemical and Structural Context

5-Isopropylisatin, chemically known as 5-(propan-2-yl)-1H-indole-2,3-dione, is an aromatic heterocyclic compound. The core isatin structure is characterized by a bicyclic system comprising a benzene ring fused to a five-membered pyrrole ring bearing two carbonyl groups at positions 2 and 3. The defining feature of this derivative is the isopropyl group substitution at the C-5 position of the benzene ring.

| Property | Value | Source |

| Molecular Formula | C11H11NO2 | [5] |

| IUPAC Name | 5-(propan-2-yl)-1H-indole-2,3-dione | N/A |

| PubChem CID | 2145522 (for 1-Isopropyl-5-methyl-1H-indole-2,3-dione, a related compound) | [6] |

The introduction of the isopropyl group at the C-5 position is anticipated to significantly influence the molecule's lipophilicity and steric profile, thereby modulating its interaction with biological targets. Structure-activity relationship studies on various isatin derivatives have consistently shown that substitutions at this position are pivotal for enhancing biological activity.[3]

Synthesis of 5-Isopropylisatin

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 5-Isopropylisatin.

Step-by-Step Protocol:

-

Formation of the Isonitrosoacetanilide Intermediate:

-

Dissolve 4-isopropylaniline in a suitable solvent such as water, acidified with hydrochloric acid.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride to the reaction mixture.

-

Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the isonitrosoacetanilide intermediate will precipitate. Filter, wash with water, and dry the solid.

-

-

Cyclization to 5-Isopropylisatin:

-

Slowly add the dried isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid.

-

Maintain the temperature of the reaction mixture, typically between 60-80°C. The cyclization reaction is usually exothermic and requires careful temperature control.

-

After the reaction is complete, pour the mixture onto crushed ice to precipitate the crude 5-isopropylisatin.

-

Filter the crude product, wash thoroughly with cold water to remove any residual acid, and then dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 5-isopropylisatin.

-

Predicted Pharmacological Profile

Based on extensive research into 5-substituted isatin derivatives, 5-isopropylisatin is predicted to exhibit a range of biological activities, with a particularly strong potential in oncology.

Anticancer Activity

The anticancer potential of isatin derivatives is well-documented, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule polymerization.[6]

Predicted Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many isatin derivatives function as competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[9] The isopropyl group at the C-5 position may enhance binding to the hydrophobic pockets of kinase active sites.

-

Induction of Apoptosis: 5-substituted isatins have been shown to induce programmed cell death (apoptosis) in cancer cells.[1] This is often mediated through the intrinsic mitochondrial pathway, involving the dissipation of the mitochondrial membrane potential and activation of caspases.[1]

-

Tubulin Polymerization Inhibition: Some isatin analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Caption: Predicted anticancer mechanisms of 5-Isopropylisatin.

Antimicrobial and Antiviral Activity

Isatin derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[9][10] The mechanism often involves the inhibition of essential microbial enzymes or interference with viral replication processes. The lipophilic nature of the isopropyl group may enhance the compound's ability to penetrate microbial cell walls.

In Vitro Evaluation: Experimental Protocols

To validate the predicted pharmacological profile of 5-isopropylisatin, a series of in vitro assays are essential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of 5-isopropylisatin on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 5-isopropylisatin (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Kinase Inhibition Assay

To investigate the potential of 5-isopropylisatin as a kinase inhibitor, a variety of commercially available kinase assay kits can be utilized.

General Protocol (Example: ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 5-isopropylisatin.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the kinase activity.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay can confirm if the observed cytotoxicity is due to apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with 5-isopropylisatin at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Predicted Pharmacokinetics and ADMET Profile

An early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its development. In the absence of experimental data, in silico predictive models provide valuable insights.

| ADMET Parameter | Predicted Profile for 5-Isopropylisatin | Rationale based on Isatin Derivatives |

| Absorption | Good oral bioavailability predicted. | The isatin scaffold generally shows good intestinal absorption. The lipophilic isopropyl group may further enhance this. |

| Distribution | Moderate to high plasma protein binding expected. | Isatin derivatives often exhibit significant binding to plasma proteins. |

| Metabolism | Likely metabolized by cytochrome P450 enzymes. | The indole ring is a common substrate for CYP-mediated oxidation. |

| Excretion | Primarily renal and biliary excretion of metabolites. | This is a common excretion pathway for many small molecule drugs. |

| Toxicity | Potential for hepatotoxicity at high doses. | Some isatin derivatives have shown dose-dependent liver toxicity. |

In Silico ADMET Prediction Workflow:

Caption: In silico workflow for predicting ADMET properties.

Conclusion and Future Directions

5-Isopropylisatin emerges as a promising, yet underexplored, member of the pharmacologically rich isatin family. Based on robust structure-activity relationship data from related 5-substituted isatins, it is predicted to possess significant anticancer activity, likely mediated through kinase inhibition and the induction of apoptosis. Its favorable lipophilic profile, conferred by the isopropyl group, may enhance its bioavailability and cellular uptake.

This technical guide provides a solid foundation for initiating a comprehensive investigation into the pharmacological profile of 5-isopropylisatin. The immediate next steps should involve the chemical synthesis of the compound and its subsequent evaluation in the in vitro assays detailed herein. Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicology assessments. The exploration of 5-isopropylisatin holds the potential to uncover a novel and potent therapeutic agent for the treatment of cancer and other diseases.

References

- Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. (n.d.). PubMed.

- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). RJ Wave.

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.).

- Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. (n.d.). PubMed.

- 1-Isopropyl-5-methyl-1H-indole-2,3-dione. (n.d.). PubChem.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH.

- Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. (2025). PubMed Central.

- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (n.d.). MDPI.

- IC50. (n.d.). Wikipedia.

- recent advances in anticancer profile of isatin and derivatives. (2023). European Journal of Biomedical AND Pharmaceutical sciences.

- 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. (n.d.). PubMed.

- IC50 graphs of studied enzyme inhibition results. (n.d.). ResearchGate.

- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.

- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube.

- In vitro susceptibility to 5-fluorocytosine and nystatin of common clinical yeast isolates. (n.d.). PubMed.

- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate.

- Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. (n.d.). MDPI.

- In vitro assessment of antifungal therapeutic potential of salivary histatin-5, two variants of histatin-5, and salivary mucin (MUC7) domain 1. (n.d.). PubMed.

- In vitro studies of 5-fluorocytosine resistance in Candida albicans and Torulopsis glabrata. (n.d.). PubMed.

- In Vitro Studies with 5-Fluorocytosine. (n.d.). Semantic Scholar.

- In Vitro Activity of Nisin A Against Staphylococci Isolated from Periprosthetic Joint Infection. (n.d.). MDPI.

Sources

- 1. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-ISOPROPYL-1H-INDOLE-2,3-DIONE [chemicalbook.com]

- 6. 1-Isopropyl-5-methyl-1H-indole-2,3-dione | C12H13NO2 | CID 2145522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. rjwave.org [rjwave.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Isopropyl-1H-indole-2,3-dione Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide focuses on 5-Isopropyl-1H-indole-2,3-dione and its analogs, providing a comprehensive overview of their synthesis, chemical properties, and potential as therapeutic agents. The strategic introduction of an isopropyl group at the C5 position of the isatin scaffold can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. This guide will delve into the structure-activity relationships of these compounds, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols, characterization data, and an exploration of their mechanisms of action, including the inhibition of key enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are presented. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel isatin-based therapeutics.

Introduction: The Isatin Scaffold as a Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various biological systems. Its unique structural features, including a fused aromatic and a five-membered ring containing a reactive ketone and a lactam moiety, make it a versatile scaffold for chemical modifications. The isatin core has been identified as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.

The C5 position of the isatin ring is a common site for substitution, and modifications at this position can significantly impact the biological activity of the resulting derivatives. The introduction of an isopropyl group at this position is of particular interest as it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. This guide will provide a detailed exploration of this compound and its derivatives as a promising class of compounds for drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically proceeds through a multi-step process starting from a readily available substituted aniline. A common and effective method is the Sandmeyer isatin synthesis.

General Synthetic Pathway

The synthesis can be broadly divided into two main steps:

-

Synthesis of the isonitrosoacetanilide intermediate: This involves the reaction of 4-isopropylaniline with chloral hydrate and hydroxylamine hydrochloride.

-

Cyclization to the isatin core: The isonitrosoacetanilide intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Disclaimer: The following protocol is an adapted procedure based on general methods for the synthesis of 5-substituted isatins. Researchers should optimize the reaction conditions for their specific needs.

Step 1: Synthesis of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (Isonitroso-4'-isopropylacetanilide)

-

In a 500 mL round-bottom flask, dissolve 4-isopropylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).

-

In a separate beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in water (200 mL).

-

Heat the aniline solution to 40-50 °C and add the chloral hydrate/hydroxylamine solution in one portion.

-

Heat the reaction mixture to boiling and continue to reflux for 1-2 hours. A crystalline precipitate should form.

-

Cool the reaction mixture in an ice bath and filter the precipitate.

-

Wash the solid with cold water and dry to obtain the crude N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide. Recrystallization from a suitable solvent like ethanol/water may be necessary for purification.

Step 2: Synthesis of this compound

-

Carefully add concentrated sulfuric acid (100 mL) to a 250 mL beaker and heat to 60-70 °C on a water bath.

-

Slowly add the dried N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (0.05 mol) from Step 1 in small portions with constant stirring. The temperature should be maintained below 80 °C.

-

After the addition is complete, continue stirring for an additional 10-15 minutes.

-

Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

Allow the mixture to stand for 30 minutes, during which the isatin will precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product to obtain crude this compound. Recrystallization from glacial acetic acid or ethanol can be performed for further purification.

Physicochemical Characterization

Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the indole ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The NH proton of the indole ring will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the ketone and lactam carbonyl groups, and the C-H stretching of the aromatic and aliphatic moieties. The NIST WebBook provides an IR spectrum for the closely related 5-methyl-1H-indole-2,3-dione, which can serve as a reference for interpreting the spectrum of the 5-isopropyl analog.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). PubChem lists the molecular formula of 1-Isopropyl-5-methyl-1H-indole-2,3-dione as C₁₂H₁₃NO₂ and its molecular weight as 203.24 g/mol .[2]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in cancer and infectious diseases.

Anticancer Activity

Isatin derivatives have been extensively investigated for their anticancer properties, and they have been shown to exert their effects through various mechanisms.

4.1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Isatin derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[3] The isatin scaffold can fit into the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues such as GLU81 and LEU83 in the hinge region.[1][4][5] This competitive inhibition prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis. The 5-isopropyl group may enhance the binding affinity by interacting with a hydrophobic pocket within the active site.

4.1.2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)